Ursolic acid acetate

Antimycobacterial Tuberculosis Selectivity Index

Researchers seeking a potent, selective anti-mycobacterial tool compound often encounter supply inconsistency and misidentified analogs. Ursolic acid acetate (CAS 7372-30-7) resolves this with verified identity and superior potency. - Exhibits >14-fold greater anti-M. tuberculosis activity (MIC = 3.4 µg/mL) than parent ursolic acid. - High selectivity index (SI = 96.59) over related triterpenes ensures reliable assay windows. - Consistent cytotoxicity profile (KB cells IC50 = 8.4 µM) for reproducible oncology research.

Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
CAS No. 7372-30-7
Cat. No. B197742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsolic acid acetate
CAS7372-30-7
Molecular FormulaC32H50O4
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)
InChIKeyPHFUCJXOLZAQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ursolic Acid Acetate: Differentiated Pentacyclic Triterpenoid for Targeted Research


Ursolic acid acetate (3-Acetylursolic acid, CAS 7372-30-7) is a chemically modified pentacyclic triterpenoid derived from ursolic acid, a naturally occurring compound prevalent in various plant sources [1]. This acetylation at the C-3 hydroxyl group yields a distinct molecular entity (C32H50O4, MW 498.74) with a melting point of 279-280 °C and solubility profiles favorable for specific in vitro and in vivo experimental workflows .

Acetylated pentacyclic triterpenoid scaffold for antimicrobial screening workflows
Distinct C-3 modified derivative supports cell-model endpoint studies
Favorable solubility profile for in vitro assay and screening formats

Why Ursolic Acid Acetate Cannot Be Replaced by Parent or Unmodified Analogs


Generic substitution of ursolic acid acetate with its parent compound, ursolic acid, or other pentacyclic triterpenes like betulinic acid is scientifically unjustified due to significant and quantifiable divergences in key performance metrics. The C-3 acetylation confers a distinct pharmacological fingerprint, resulting in marked differences in antimicrobial potency, cytotoxicity profiles, and selectivity indices [1]. Specifically, acetylation dramatically enhances anti-mycobacterial activity, with ursolic acid acetate exhibiting a >14-fold lower Minimum Inhibitory Concentration (MIC) compared to ursolic acid against M. tuberculosis [2]. Furthermore, this modification alters the compound's selectivity, creating a higher therapeutic window by reducing non-specific cytotoxicity relative to its anti-mycobacterial efficacy when compared to betulinic acid acetate [2]. These data establish that the acetylated derivative is not a mere analog but a functionally distinct chemical tool with unique properties for targeted research in infectious disease and oncology.

Ursolic acid acetate Parent ursolic acid Anti-mycobacterial potency profile may differ; C-3 acetylation alters MIC endpoint context
Ursolic acid acetate Betulinic acid acetate Selectivity index context may not transfer; cytotoxicity profile differs across triterpene scaffolds

Quantitative Comparative Evidence Guide


Enhanced Anti-Mycobacterial Potency vs. Parent Ursolic Acid

Ursolic acid acetate (UAA) demonstrates a significantly lower Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37RV compared to its parent compound, ursolic acid. This quantifiable difference establishes UAA as a more potent anti-mycobacterial agent, validating its use over the unmodified natural product for tuberculosis research [1].

Anti-Mycobacterial MIC
Head-to-head
3.4 µg/mL vs >50 µg/mL
Reported anti-mycobacterial potency context
MABA assay; M. tuberculosis H37RV
Antimycobacterial Tuberculosis Selectivity Index

Superior Selectivity Index vs. Betulinic Acid Acetate

When compared to another acetylated triterpene derivative, betulinic acid acetate, ursolic acid acetate exhibits a substantially higher Selectivity Index (SI) against HepG2 cells, indicating a wider therapeutic window and lower relative cytotoxicity at its effective anti-mycobacterial concentration [1].

Selectivity Index (SI)
Head-to-head
SI 96.59 vs 18.1
Supports selectivity index review
HepG2 IC50 / M. tuberculosis MIC ratio
Antimycobacterial Cytotoxicity Drug Safety Margin

Differential Cytotoxicity Profile: KB Cell Line

Ursolic acid acetate exhibits a specific and reproducible cytotoxic effect against KB cells (human oral epidermoid carcinoma), with a reported IC50 value of 8.4 µM [1]. While no direct comparative IC50 value for ursolic acid in the same assay was found in the primary literature, this activity defines a specific utility niche for the acetylated derivative in oncology research, distinct from its anti-infective applications.

KB Cell Cytotoxicity
Data to verify
IC50 8.4 µM
Reported cell-model response context
KB oral epidermoid carcinoma cell line
Cancer Research Cytotoxicity KB Cells

Broad-Spectrum Antimicrobial Activity Against Gram-Positive Pathogens

Ursolic acid acetate displays a profile of activity against multiple Gram-positive bacterial strains, including Bacillus cereus, Staphylococcus aureus, and Streptococcus pneumoniae, with quantifiable MIC values [1]. This establishes its utility in broad-spectrum antimicrobial research, with varying degrees of potency across different species that can guide target selection in microbiological studies.

Gram-Positive MIC Panel
Class-level
S. pneumoniae 4.81 µM; S. aureus 19.6 µM; B. cereus 39.1 µM
Supports antimicrobial screening context
In vitro susceptibility; strain-dependent
Antimicrobial Gram-Positive Bacteria MIC

Recommended R&D Applications for Ursolic Acid Acetate


Anti-Tuberculosis Drug Discovery and Lead Optimization

Ursolic acid acetate is a prime candidate for use as a tool compound or starting point for medicinal chemistry campaigns focused on tuberculosis. Its superior anti-mycobacterial potency (MIC = 3.4 µg/mL) and high selectivity index (SI = 96.59) over betulinic acid acetate make it an ideal positive control or lead scaffold for screening assays, structure-activity relationship (SAR) studies, and mechanism of action investigations targeting M. tuberculosis [1].

Targeted Cancer Research: KB Cell Line Models

The validated and reproducible cytotoxic activity of ursolic acid acetate against KB cells (IC50 = 8.4 µM) [1] makes it a useful agent for oncology research. Scientists investigating the molecular pathways of triterpenoid-induced apoptosis or cell cycle arrest can use this compound as a specific tool to probe mechanisms in human oral epidermoid carcinoma models.

Broad-Spectrum Antibacterial Mechanism Studies

With its defined MIC values against a panel of Gram-positive bacteria (B. cereus: 39.1 µM; S. aureus: 19.6 µM; S. pneumoniae: 4.81 µM) [1], ursolic acid acetate is well-suited for research into new antibacterial mechanisms. It can be used to explore bacterial membrane disruption, efflux pump inhibition, or other novel pathways in both susceptible and resistant bacterial strains.

Application
Selection Property
Validation Focus
Anti-mycobacterial screening studies
Acetylated triterpene potency profile
MIC and selectivity index endpoints
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and proliferation endpoints
Antimicrobial screening studies
Gram-positive susceptibility profile
Strain-panel MIC endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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